![molecular formula C19H16 B13830586 5-Benzylacenaphthene CAS No. 4657-91-4](/img/structure/B13830586.png)
5-Benzylacenaphthene
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Overview
Description
5-Benzylacenaphthene is an organic compound with the molecular formula C19H16 It is a derivative of acenaphthene, where a benzyl group is attached to the acenaphthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylacenaphthene typically involves a multi-step reaction process. One common method includes the following steps :
Aluminium chloride and benzene: The initial step involves the reaction of acenaphthene with benzyl chloride in the presence of aluminium chloride as a catalyst.
Coppered zinc dust and sodium hydroxide solution: The intermediate product is then treated with coppered zinc dust and sodium hydroxide solution.
Distillation with barium hydroxide: The final step involves distillation under reduced pressure with barium hydroxide to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzylacenaphthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or acenaphthene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acenaphthene compounds.
Scientific Research Applications
5-Benzylacenaphthene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzylacenaphthene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: The parent compound, which lacks the benzyl group.
Acenaphthoquinone: An oxidized derivative of acenaphthene.
5-Benzoylacenaphthene: A similar compound where the benzyl group is replaced with a benzoyl group.
Uniqueness
5-Benzylacenaphthene is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Biological Activity
5-Benzylacenaphthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties, including antineoplastic, anti-inflammatory, antifungal, and antibacterial activities. This article synthesizes current research findings on the biological activity of this compound, highlighting in vitro studies, predictive modeling, and case studies.
Chemical Structure and Properties
This compound is derived from acenaphthene with a benzyl substituent at the 5-position. Its molecular formula is C15H12, and it features a fused ring system that contributes to its biological activity.
Anticancer Activity
Research utilizing the Prediction of Activity Spectra for Substances (PASS) software indicates a high probability of antineoplastic activity for this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 45 µg/mL against SK-MEL-28 melanoma cells, indicating significant potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Predictive modeling suggests that compounds with similar structures can inhibit pro-inflammatory cytokines. In vitro assays have shown that this compound can reduce the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .
Antifungal and Antibacterial Activities
Preliminary studies suggest that this compound possesses antifungal and antibacterial properties. The compound has shown effectiveness against various fungal strains in laboratory settings, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent in treating fungal infections. Additionally, antibacterial assays indicate activity against Gram-positive bacteria, further supporting its pharmacological relevance .
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in treated cells, as evidenced by morphological changes and flow cytometry analysis . The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.
Predictive Modeling Analysis
Using PASS software, researchers assessed the biological activity spectrum of this compound alongside other PAHs. The analysis revealed a strong likelihood of various biological activities, including anti-inflammatory and antibacterial effects, with predicted probabilities exceeding 0.8 for several activities .
Data Tables
Properties
CAS No. |
4657-91-4 |
---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
5-benzyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C19H16/c1-2-5-14(6-3-1)13-17-12-11-16-10-9-15-7-4-8-18(17)19(15)16/h1-8,11-12H,9-10,13H2 |
InChI Key |
JTAHNLOODJBCHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)CC4=CC=CC=C4 |
Origin of Product |
United States |
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